An In-depth Technical Guide to (tert-butoxycarbonyl)-N-methyl-L-serine (Boc-N-Me-Ser-OH)
An In-depth Technical Guide to (tert-butoxycarbonyl)-N-methyl-L-serine (Boc-N-Me-Ser-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(tert-butoxycarbonyl)-N-methyl-L-serine, commonly referred to as Boc-N-Me-Ser-OH, is a pivotal chiral building block in modern peptide synthesis and peptidomimetic drug discovery. The strategic N-methylation of the serine backbone introduces conformational constraints and enhances proteolytic stability, making it a valuable component in the design of novel therapeutic peptides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Boc-N-Me-Ser-OH, with a focus on its role in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and characterization data are presented to facilitate its effective utilization in research and development.
Chemical Structure and Properties
Boc-N-Me-Ser-OH is an N-terminally protected and N-methylated derivative of the amino acid L-serine. The tert-butyloxycarbonyl (Boc) group provides a labile protecting group for the amino function, readily cleaved under acidic conditions, while the N-methyl group imparts unique conformational and biological properties to the resulting peptides.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-N-Me-Ser-OH is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₇NO₅ | [1] |
| Molecular Weight | 219.23 g/mol | [1] |
| CAS Number | 101772-29-6 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 83-87 °C | [1] |
| Optical Rotation | [α]²⁰/D −33±2°, c = 1% in methanol | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [3] |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for N-acyl amino acids. | [4][5] |
Spectroscopic Data
The structural integrity of Boc-N-Me-Ser-OH is confirmed through various spectroscopic techniques. Representative data is provided below.
| Spectroscopic Data | Interpretation |
| ¹H NMR | Characteristic signals include a singlet for the Boc group protons (~1.4 ppm), a singlet for the N-methyl protons (~2.7-3.0 ppm), and multiplets for the α- and β-protons of the serine backbone. |
| ¹³C NMR | Key resonances are observed for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the N-methyl carbon, and the carbons of the serine backbone. |
| FT-IR (cm⁻¹) | Prominent peaks include a broad O-H stretch from the carboxylic acid, C-H stretches from the alkyl groups, a C=O stretch from the carbamate, and a C=O stretch from the carboxylic acid. |
Synthesis and Purification
The synthesis of Boc-N-Me-Ser-OH is typically achieved through a two-step process involving the Boc protection of L-serine followed by N-methylation.
Experimental Protocol: Synthesis of Boc-N-Me-Ser-OH
Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine (Boc-Ser-OH)
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Dissolve L-serine in a 1:1 mixture of dioxane and 1N sodium hydroxide solution, cooled in an ice bath.
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To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Acidify the reaction mixture with a cold aqueous solution of potassium bisulfate to a pH of 2-3.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-Ser-OH as a viscous oil or solid.
Step 2: N-methylation of Boc-Ser-OH
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Dissolve Boc-Ser-OH in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
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Cool the solution in an ice bath.
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Add methyl iodide (CH₃I) to the solution.
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Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) in small portions. Vigorous gas evolution will be observed.
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After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.
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Carefully quench the reaction by the slow addition of water.
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Remove the THF under reduced pressure.
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Wash the aqueous residue with diethyl ether to remove mineral oil.
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Acidify the aqueous layer to pH 2-3 with a cold aqueous solution of potassium bisulfate.
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Extract the product into ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude Boc-N-Me-Ser-OH is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[3]
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-N-Me-Ser-OH is a valuable building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The N-methyl group can increase the therapeutic potential of peptides by enhancing their resistance to enzymatic degradation and improving their conformational stability.
Incorporation of Boc-N-Me-Ser-OH in SPPS
The incorporation of N-methylated amino acids like Boc-N-Me-Ser-OH into a growing peptide chain on a solid support requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.
Experimental Protocol: Coupling of Boc-N-Me-Ser-OH
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Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the preceding amino acid deprotected (free amine).
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Activation: In a separate reaction vessel, pre-activate Boc-N-Me-Ser-OH (3-4 equivalents relative to the resin substitution) with a coupling agent such as HBTU/HOBt or HATU in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) in a suitable solvent like N,N-dimethylformamide (DMF).
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Coupling: Add the activated Boc-N-Me-Ser-OH solution to the resin and agitate for 2-4 hours. The progress of the coupling reaction can be monitored using the Kaiser test (which will be negative for the secondary amine) or other methods like the isatin test.
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Washing: After the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and isopropanol to remove any unreacted reagents and byproducts.
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Deprotection: The Boc group of the newly added Boc-N-Me-Ser-OH is then removed with a solution of trifluoroacetic acid (TFA) in DCM to allow for the coupling of the next amino acid.
Visualizations
Logical Workflow for Boc-SPPS Cycle
The following diagram illustrates a single cycle of Boc-based solid-phase peptide synthesis for the incorporation of an amino acid.
